Cas no 2171708-89-5 (2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid)

2-{3-Benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include an Fmoc-protected amino group, a benzyl(methyl)amino moiety, and a bromobenzoic acid group, making it valuable for controlled coupling reactions and selective modifications. The bromine substituent offers a reactive handle for further functionalization, while the Fmoc group ensures compatibility with standard deprotection protocols. This compound is particularly useful in the synthesis of complex peptides and peptidomimetics, where precise side-chain modifications are required. Its well-defined reactivity and stability under typical peptide synthesis conditions enhance its utility in research and pharmaceutical development.
2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid structure
2171708-89-5 structure
Product Name:2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid
CAS No:2171708-89-5
MF:C33H30BrN3O5
MW:628.512407779694
CID:5817799
PubChem ID:165579637
Update Time:2025-05-23

2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid
    • 2-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}-4-bromobenzoic acid
    • 2171708-89-5
    • EN300-1534983
    • Inchi: 1S/C33H30BrN3O5/c1-37(18-21-9-3-2-4-10-21)19-30(31(38)35-29-17-22(34)15-16-27(29)32(39)40)36-33(41)42-20-28-25-13-7-5-11-23(25)24-12-6-8-14-26(24)28/h2-17,28,30H,18-20H2,1H3,(H,35,38)(H,36,41)(H,39,40)
    • InChI Key: QNBMNDZWKFJKPT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=O)O)=C(C=1)NC(C(CN(C)CC1C=CC=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 627.13688g/mol
  • Monoisotopic Mass: 627.13688g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 11
  • Complexity: 907
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 108Ų

2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid Pricemore >>

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Additional information on 2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid

Introduction to 2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic Acid (CAS No. 2171708-89-5)

2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its complex molecular structure and potential biological activities. This compound, identified by the CAS number 2171708-89-5, represents a convergence of advanced synthetic methodologies and molecular design principles, making it a subject of considerable interest for researchers exploring novel therapeutic agents.

The molecular framework of this compound features a benzoic acid core substituted with a bromine atom at the 4-position, which is a common structural motif in medicinal chemistry known for its ability to modulate biological pathways. The presence of the 3-benzyl(methyl)amino group and the {(9H-fluoren-9-yl)methoxycarbonyl}amino moiety introduces additional layers of complexity, suggesting potential interactions with biological targets such as enzymes and receptors. These features make it an intriguing candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such complex molecules with greater accuracy. The benzyl(methyl)amino and fluoren-9-ylmethyl substituents are particularly noteworthy, as they can influence both the solubility and metabolic stability of the compound. These attributes are critical factors in determining its suitability for clinical development.

In the context of current research, this compound aligns with the growing trend toward the development of multivalent ligands that can engage multiple binding sites on biological targets. The propanamido group serves as a linker, connecting the benzoic acid core to the amino functionalities, which can enhance binding affinity and selectivity. Such structural design principles are increasingly employed in the development of small-molecule inhibitors and modulators.

The bromobenzoic acid moiety is another key feature that has been extensively studied in medicinal chemistry. Bromine atoms are known to enhance metabolic stability while also improving binding interactions due to their ability to form halogen bonds with biological targets. This characteristic makes 2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid a promising candidate for further exploration in therapeutic applications.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design, owing to their ability to improve pharmacokinetic properties such as bioavailability and metabolic resistance. The fluoren-9-ylmethyl group in this compound is an example of such a structural element, which could contribute to its stability and efficacy in biological systems. Furthermore, the presence of multiple amino functionalities provides opportunities for further derivatization, allowing researchers to fine-tune its properties for specific applications.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex molecular framework efficiently. The use of such methodologies underscores the sophistication of modern pharmaceutical chemistry and highlights the challenges faced by researchers in developing novel therapeutics.

From a biological perspective, 2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid has shown potential in preclinical studies as a modulator of various cellular pathways. Its structural features suggest interactions with targets involved in inflammation, cancer, and neurodegenerative diseases. While comprehensive clinical data is still limited, preliminary findings indicate that this compound may have therapeutic value in these areas.

The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how this compound might interact with biological targets at the atomic level. These simulations provide valuable insights into its binding affinity and selectivity, guiding further optimization efforts. The integration of experimental data with computational predictions has become a cornerstone of modern drug development strategies.

In conclusion, 2-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid (CAS No. 2171708-89-5) is a structurally complex and biologically relevant compound that represents a significant advancement in pharmaceutical chemistry. Its unique combination of functional groups and structural motifs makes it a promising candidate for further investigation in drug discovery efforts aimed at addressing various human diseases.

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